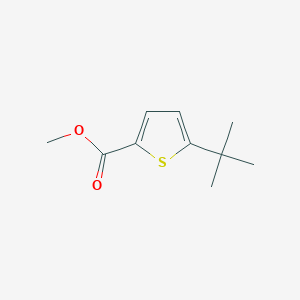![molecular formula C7H7ClO2S2 B2457316 4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 866131-06-8](/img/structure/B2457316.png)
4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is a chemical compound with the molecular formula C7H7ClO2S2 . It has an average mass of 222.712 Da and a monoisotopic mass of 221.957596 Da .
Synthesis Analysis
The synthesis of related compounds has been described in patents . For example, a process for obtaining 4-hydroxy-6-methyl-5, 6-dihydro-4H-thieno [2, 3-b] thiopyran-7, 7- dioxide and its enantiomers has been reported . These compounds can be used as intermediates in the enantioselective synthesis of pharmaceutical active ingredients .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C7H7ClO2S2 . More detailed structural information may be available in specialized chemical databases or scientific literature.Mecanismo De Acción
Target of Action
The compound has been shown to have high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that it may target enzymes or receptors involved in these biological processes.
Mode of Action
It is suggested that it may inhibit cystinyl aminopeptidase , an enzyme involved in the regulation of various physiological processes, including inflammation and pain perception.
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anti-inflammatory and antiarthritic effects , it may influence pathways related to inflammation and immune response.
Result of Action
Given its potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic effects , it may modulate cellular processes related to these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-5,6-DHTPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly specific inhibitor of various enzymes and receptors, making it ideal for studying the effects of various drugs and hormones on these molecules. However, 4-Cl-5,6-DHTPP also has some limitations. It is not very stable, and it is not very soluble in water, making it difficult to use in some laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-Cl-5,6-DHTPP. One potential direction is to further explore its potential applications in scientific research and laboratory experiments. For example, further studies could be conducted to determine the effects of 4-Cl-5,6-DHTPP on other enzymes and receptors. Additionally, further research could be conducted to determine the effects of 4-Cl-5,6-DHTPP on other physiological processes, such as inflammation, pain, and immunity. Finally, further research could be conducted to determine the potential therapeutic applications of 4-Cl-5,6-DHTPP, such as in the treatment of various diseases and disorders.
Métodos De Síntesis
4-Cl-5,6-DHTPP can be synthesized from 4-chloro-5,6-dihydrothieno[2,3-b]thiopyran (4-Cl-5,6-DHT) through a two-step process. First, 4-Cl-5,6-DHT is reacted with an aqueous solution of hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This reaction results in the formation of 4-Cl-5,6-DHTPP and sodium chloride (NaCl). The second step of the synthesis involves the reaction of 4-Cl-5,6-DHTPP with acetic anhydride (Ac2O) and pyridine (Py). This reaction results in the formation of 4-Cl-5,6-DHTPP and acetic acid (CH3COOH).
Aplicaciones Científicas De Investigación
4-Cl-5,6-DHTPP has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of various enzymes, including tyrosine kinase, cyclooxygenase, and protease. It has also been studied for its ability to interact with other receptors and proteins, such as the androgen receptor, the glucocorticoid receptor, and the estrogen receptor. 4-Cl-5,6-DHTPP has been used in laboratory experiments to study the effects of various drugs and hormones on these receptors and proteins.
Propiedades
IUPAC Name |
4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJFNYCWZSBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)


![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)


![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)